molecular formula C11H11N2NaO4S B8518079 N-(3-((Mercaptoacetyl)amino)benzoyl)glycine sodium salt hydrate CAS No. 67881-46-3

N-(3-((Mercaptoacetyl)amino)benzoyl)glycine sodium salt hydrate

Cat. No. B8518079
CAS RN: 67881-46-3
M. Wt: 290.27 g/mol
InChI Key: AJGDJNRXDGNBHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((Mercaptoacetyl)amino)benzoyl)glycine sodium salt hydrate is a useful research compound. Its molecular formula is C11H11N2NaO4S and its molecular weight is 290.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-((Mercaptoacetyl)amino)benzoyl)glycine sodium salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((Mercaptoacetyl)amino)benzoyl)glycine sodium salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67881-46-3

Product Name

N-(3-((Mercaptoacetyl)amino)benzoyl)glycine sodium salt hydrate

Molecular Formula

C11H11N2NaO4S

Molecular Weight

290.27 g/mol

IUPAC Name

sodium;2-[[3-[(2-sulfanylacetyl)amino]benzoyl]amino]acetate

InChI

InChI=1S/C11H12N2O4S.Na/c14-9(6-18)13-8-3-1-2-7(4-8)11(17)12-5-10(15)16;/h1-4,18H,5-6H2,(H,12,17)(H,13,14)(H,15,16);/q;+1/p-1

InChI Key

AJGDJNRXDGNBHC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS)C(=O)NCC(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An aqueous solution of 10% sodium hydroxide (65 ml., 0.1625 mole) is slowly added to a suspension of N-[3-(mercaptoacetylamino)benzoyl]glycine (43 g., 0.16 mole) in 230 ml. of tetrahydrofuran with cooling at 10°-20° C. The mixture is warmed to about 20°-25° C. and filtered from a trace of solid. Diluting the filtrate with 480 ml. of tetrahydrofuran promotes the formation of a suspension which is stirred for 2 hr. and collected. The collected material is washed with tetrahydrofuran and air dried to provide 50 g. (88.3% yield) of N-[3-(mercaptoacetylamino)benzoyl]glycine sodium salt hydrated with 3.5 moles water, m.p. 68°-120° C. (dec.).
Quantity
65 mL
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reactant
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N-[3-(mercaptoacetylamino)benzoyl]glycine
Quantity
43 g
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Stable Hydrate of N-[3-Mercaptoacetylamino)benzoyl]-glycine Sodium Salt.-- An aqueous solution of 10% sodium hydroxide (65 ml. 0.1625 mole) is slowly added to a suspension of N-[3-(mercaptoacetylamino)benzoyl]glycine (43 g., 0.16 mole) in 230 ml. of tetrahydrofuran with cooling at 10-20° C. The mixture is warmed to about 20-25° C. and filtered from a trace of solid. Diluting the filtrate with 480 ml. of tetrahydrofuran promotes the formation of a suspension which is stirred for 2 hr. and collected. The collected material is washed with tetrahydrofuran and air dried to provide 50 g. (88.3 % yield) of N-[3-(mercaptoacetylamino)benzoyl]glycine sodium salt hydrated with 3.5 moles water, m.p. 68-120° C. (dec.).
[Compound]
Name
Hydrate
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
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65 mL
Type
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Reaction Step Three
Name
N-[3-(mercaptoacetylamino)benzoyl]glycine
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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